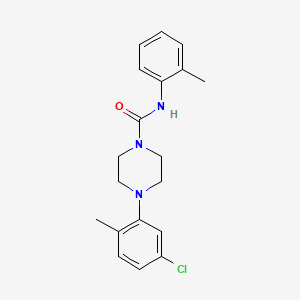
(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" is a derivative of acetic acid and is part of a broader class of compounds known as (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These compounds are characterized by a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the thiophene and isopropyl groups suggests additional complexity and potential for varied chemical reactivity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. Specifically, the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives involves a sequential coupling-cyclization reaction starting from 3-(2-iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes. This reaction is facilitated by the use of a palladium catalyst, dichlorobis(triphenylphosphine)palladium, and copper(I) iodide, with triethylamine in N,N-dimethylformamide at room temperature . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the thiophene moiety.
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a (Z)-configuration double bond, an isobenzofuran core, and an acetic acid derivative. The (Z)-configuration indicates that the substituents on either side of the double bond are on the same side, which can influence the compound's reactivity and interactions. The isobenzofuran core is a bicyclic structure that can impact the compound's stability and electronic properties. The acetic acid derivative portion of the molecule suggests potential for reactivity at the carboxylic acid functional group.
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, compounds with similar structures are known to participate in various chemical reactions. The presence of the acetic acid moiety could allow for reactions typical of carboxylic acids, such as esterification or amidation. The double bonds present in the molecule may undergo addition reactions, and the aromatic thiophene could participate in electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the isobenzofuran and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and reactivity. The isopropyl group may impart some hydrophobic character to the molecule, influencing its solubility in organic solvents. The compound's melting and boiling points, solubility, and stability would be determined by the interplay of these structural features, but specific data on these properties are not provided in the papers .
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Pyran Derivatives : 3-Oxo-2,3-dihydrobenzofuran, a key component in the synthesis of (Z)-isopropyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, has been used in reactions with various compounds to produce pyran derivatives and other complex organic structures (J. Mérour & F. Cossais, 1991).
Formation of Benzothieno[2,3-d]pyrimidine Derivatives : Similar compounds to this compound, specifically 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophene, have been utilized in chemical reactions to form benzothieno[2,3-d]pyrimidine derivatives (A. S. Youssef, 2009).
Study of Acid-Base Properties in Catalysis : The compound's related structure, thiophene, has been involved in studies exploring the acid-base properties of hydrotreating catalysts, which can be significant in chemical synthesis and industrial catalysis processes (F. Trejo, M. Rana, J. Ancheyta, & A. Rueda, 2012).
Photostability and Photochemical Properties
- Photo-isomerization and Photo-degradation Studies : Compounds structurally similar to this compound, like 2-hydroxy-5-methylbenzophenone (Z)-oxime, have been studied for their photostability, photo-isomerization, and photo-degradation, which are critical in understanding their behavior under UV light (E. Krzyżanowska & A. Olszanowski, 1994).
Molecular Docking and Drug Design
- Molecular Docking Analysis : Similar compounds have been analyzed using molecular docking techniques to evaluate their potential in drug design and biological applications. This includes studying isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a molecule with structural similarities, for its bioactivity and interaction with other biological molecules (Varun Sharma, I. Karmakar, G. Brahmachari, & V. Gupta, 2022).
Chemical Properties and Conformational Analysis
- Conformational Analysis and Spectroscopic Studies : Detailed studies on the molecular conformation, spectroscopic characterization, and intramolecular hydrogen bonding of molecules similar to this compound have been conducted. These studies provide insights into their chemical properties and potential applications (A. Atalay, F. Celik, Y. Ünver, K. Sancak, & K. Kaygusuz, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11(2)22-17(19)10-21-12-5-6-14-15(8-12)23-16(18(14)20)9-13-4-3-7-24-13/h3-9,11H,10H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRJJSTOYSKHZ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

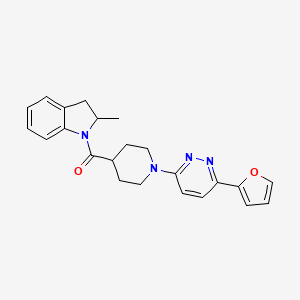
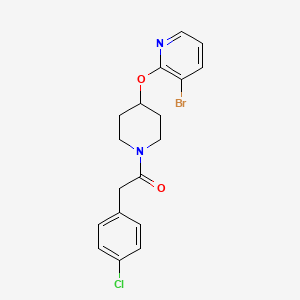
![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)
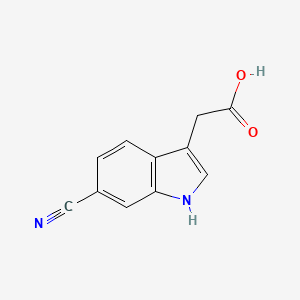
![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)


![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)
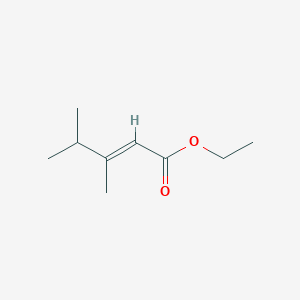

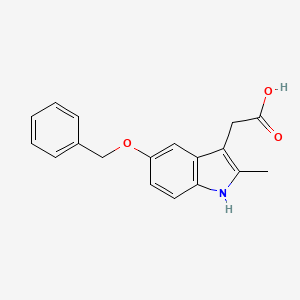
![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
